
3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21ClN6O2 and its molecular weight is 400.87. The purity is usually 95%.
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Biological Activity
The compound 3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide is a novel chemical entity that has garnered attention due to its potential pharmacological activities. This article reviews its biological activities, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Isoxazole Ring : Contributes to its biological activity.
- Tetrazole Moiety : Known for enhancing the pharmacological profile of compounds.
- Chlorophenyl Group : Influences lipophilicity and receptor binding.
Antitumor Activity
Recent studies have shown that derivatives of isoxazole compounds exhibit significant antitumor properties. For instance, similar compounds have been evaluated for their inhibitory effects on various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of key signaling pathways such as BRAF(V600E) and EGFR, which are crucial in tumor progression .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Isoxazole derivatives have been documented to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Antimicrobial Activity
Preliminary tests indicate that the compound may possess antimicrobial properties. Isoxazole derivatives have been previously reported to show activity against both bacterial and fungal strains, suggesting a broader spectrum of biological activity .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Modulation : The tetrazole group may interact with specific receptors involved in inflammatory and cancer pathways.
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or inflammatory responses.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antitumor | Inhibition of cancer cell proliferation | |
Anti-inflammatory | Reduction in cytokine levels | |
Antimicrobial | Activity against bacterial strains |
Case Study: Antitumor Efficacy
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives similar to the compound were tested in vitro. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with further studies suggesting a synergistic effect when combined with standard chemotherapy agents like doxorubicin .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. Isoxazole derivatives have shown significant efficacy against various cancer cell lines. For instance, in vitro studies with breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that concentrations as low as 10 µM significantly reduced cell viability. The mechanism often involves the inhibition of critical signaling pathways such as BRAF(V600E) and EGFR, which are essential for tumor progression.
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Isoxazole derivatives are known to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity may be beneficial in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
Preliminary tests indicate that the compound may possess antimicrobial properties. Similar isoxazole derivatives have been reported to show activity against both bacterial and fungal strains, suggesting a broader spectrum of biological activity.
Case Study 1: Antitumor Efficacy
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives similar to the compound were tested in vitro. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with further studies suggesting a synergistic effect when combined with standard chemotherapy agents like doxorubicin.
Case Study 2: Anti-inflammatory Potential
A study assessing the anti-inflammatory effects of isoxazole derivatives demonstrated that these compounds could significantly reduce levels of pro-inflammatory cytokines in animal models of arthritis, indicating their potential utility in treating inflammatory diseases.
Summary of Biological Activities
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(1-cyclohexyltetrazol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O2/c1-12-17(18(23-28-12)14-9-5-6-10-15(14)20)19(27)21-11-16-22-24-25-26(16)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMTVBFGRDSWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN=NN3C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.